Moisture Absorption: TVEB-Based Resist Absorbs 60% Less Water Than MBHP-Crosslinked Analog
In a chemically amplified positive-tone resist formulated with partially O-methylated poly(2,6-dihydroxy-1,5-naphthylene) (PMPDHN-30), the system crosslinked with TVEB exhibited a moisture absorption of 1.7 wt%. When the identical polymer matrix was crosslinked with the phenolic crosslinker 4,4-methylenebis[2,6-bis(hydroxymethyl)]phenol (MBHP), moisture absorption rose to 4.3 wt% — a 2.5-fold increase. Both measurements were obtained under equivalent ambient conditions (2.38 wt% TMAH developer, 25 °C). [1] The reduced water uptake is attributed to the hydrophobic character of the vinyl-ether-derived acetal crosslinks formed by TVEB versus the hydroxyl-rich network generated by MBHP, which promotes hydrogen bonding with ambient moisture.
| Evidence Dimension | Moisture absorption (wt%) of cured resist film |
|---|---|
| Target Compound Data | 1.7 wt% (PMPDHN-30 + TVEB + PTMA system) |
| Comparator Or Baseline | 4.3 wt% (PDHN + MBHP crosslinker system) |
| Quantified Difference | TVEB system absorbs 2.6 wt% (absolute) less moisture; ~60% reduction relative to MBHP comparator |
| Conditions | Polymer matrix: PMPDHN-30 / PDHN; developer: 2.38 wt% TMAH(aq); temperature: 25 °C; measurement: gravimetric moisture uptake at ambient humidity; data source: Polymer 2004, 45, 6873–6878 |
Why This Matters
Lower moisture absorption directly translates to greater dielectric stability and reduced swelling in high-humidity environments, which is critical for interlayer dielectrics in semiconductor packaging where water uptake above 2 wt% can degrade insulation reliability.
- [1] Fukukawa, K.; Ueda, M. A positive type alkaline developable thermally stable and photosensitive polymer based on partially O-methylated poly(2,6-dihydroxy-1,5-naphthylene), an acidolytic de-cross-linker, and a photoacid generator. Polymer 2004, 45, 6873–6878. DOI: 10.1016/j.polymer.2004.07.065. View Source
